1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride chemical properties
1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride chemical properties
An In-depth Technical Guide to 1-(4-(Chloromethyl)phenyl)-1H-imidazole Hydrochloride
Introduction
1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride (CAS No: 86718-09-4) is a bifunctional organic compound of significant interest to the pharmaceutical and chemical research communities.[1][2] Structurally, it comprises a central phenyl ring substituted with an imidazole moiety at one position and a reactive chloromethyl group at the para-position. This unique arrangement makes it a highly versatile synthetic building block. The imidazole ring is a common scaffold in numerous biologically active molecules, prized for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[3] Concurrently, the chloromethyl group serves as a potent electrophilic site, enabling covalent linkage to a wide array of nucleophilic substrates.
This guide provides a comprehensive overview of the chemical properties, reactivity, synthetic pathways, and applications of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride. It is intended for researchers, chemists, and drug development professionals who seek to leverage this reagent's capabilities in the synthesis of novel chemical entities.
Section 1: Physicochemical and Structural Properties
The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is typically supplied as a solid, with its hydrochloride salt form enhancing both stability and solubility in polar protic solvents compared to its free base.[4]
Key Properties and Identifiers
| Property | Value | Source |
| CAS Number | 86718-09-4 | [1][2] |
| Molecular Formula | C₁₀H₉ClN₂ · HCl | [1] |
| Molecular Weight | 229.11 g/mol | [1] |
| Exact Mass | 228.022 Da | [1] |
| InChIKey | TUBLLDREIYZEDF-UHFFFAOYSA-N | [1] |
| Synonyms | 1H-Imidazole, 1-[4-(chloromethyl)phenyl]-, monohydrochloride | [1] |
| Physical Form | Pale-yellow to Brown Solid (Typical for similar compounds) | |
| Polar Surface Area (PSA) | 17.8 Ų | [1] |
Structural Analysis
The molecule's architecture is key to its reactivity.
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Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, making it a weak base and a good hydrogen bond acceptor/donor. Its presence is a cornerstone of many therapeutic agents due to favorable interactions with biological targets.[3]
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Phenyl Linker: The rigid phenyl ring acts as a spacer, positioning the imidazole and chloromethyl groups at a defined distance and orientation.
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Chloromethyl Group (-CH₂Cl): This functional group is the primary site of reactivity. As a benzylic chloride, the carbon atom is highly electrophilic and susceptible to nucleophilic attack, facilitating the construction of more complex molecules.[4]
Predicted Spectral Characteristics
While specific experimental spectra are not widely published, the following characteristics can be predicted based on the structure and data from analogous compounds.[5]
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¹H NMR: The spectrum would feature distinct signals for the imidazole protons (typically δ 7.0-8.0 ppm), the para-substituted phenyl protons (two doublets in the δ 7.2-7.8 ppm range), and a characteristic singlet for the benzylic methylene protons (-CH₂Cl) around δ 4.5-4.8 ppm.
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¹³C NMR: Aromatic carbons would appear in the δ 110-140 ppm region. The benzylic carbon of the chloromethyl group would be expected around δ 45-50 ppm.
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IR Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic rings, C=N and C=C stretching from the imidazole and phenyl rings (approx. 1450-1600 cm⁻¹), and a prominent C-Cl stretching band (approx. 600-800 cm⁻¹).
Section 2: Reactivity and Synthetic Profile
The synthetic value of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is anchored in the high reactivity of its benzylic chloride. This group is an excellent electrophile for Sₙ2 reactions.
Core Reactivity: Nucleophilic Substitution
The primary mode of reaction involves the displacement of the chloride ion by a nucleophile. This reaction is efficient and versatile, allowing for the introduction of various functional groups.
Causality in Experimental Design: The choice of base and solvent is critical for successful substitution. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HCl generated during the reaction without competing with the primary nucleophile. The solvent should be aprotic and polar (e.g., DMF, Acetonitrile) to dissolve the reactants and facilitate the Sₙ2 mechanism.
Caption: General workflow for nucleophilic substitution reactions.
Proposed Synthetic Protocol
The synthesis of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride can be achieved through the N-arylation of imidazole. The following protocol is a representative, chemically sound method.
Objective: To synthesize 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride from imidazole and 1-(bromomethyl)-4-(chloromethyl)benzene.
Methodology:
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Deprotonation of Imidazole:
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In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve imidazole (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Cool the solution to 0°C using an ice bath.
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates imidazole to form the highly nucleophilic imidazolide anion.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
N-Arylation:
-
Dissolve 1-(bromomethyl)-4-(chloromethyl)benzene (1.05 eq) in a minimal amount of anhydrous DMF.
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Add this solution dropwise to the imidazolide solution at room temperature. Rationale: The bromomethyl group is more reactive than the chloromethyl group, allowing for selective substitution.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Free Base Isolation:
-
Upon completion, cool the reaction to room temperature and cautiously quench with deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 1-(4-(chloromethyl)phenyl)-1H-imidazole.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude free base in anhydrous diethyl ether.
-
Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether, until precipitation is complete.
-
Collect the resulting white or off-white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the final product.
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Stability and Storage
Due to the reactive benzylic chloride, the compound is sensitive to moisture and nucleophiles.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and nucleophilic reagents.[6]
Section 3: Applications in Research and Drug Development
The primary application of this compound is as a versatile intermediate for constructing more complex molecules with potential therapeutic value. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with activities ranging from antifungal to anticancer.[3][4]
Caption: Role as a key intermediate in synthesizing bioactive compounds.
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Antimicrobial Agents: The imidazole core is present in many antifungal drugs (e.g., clotrimazole, miconazole). By attaching different side chains via the chloromethyl linker, novel derivatives can be synthesized and screened for antibacterial and antifungal activity.[4]
-
Enzyme Inhibitors: The imidazole nitrogens can coordinate with metal ions in enzyme active sites. The compound can be used to synthesize targeted inhibitors by appending moieties that mimic the natural substrate.
-
Anticancer Research: Many kinase inhibitors incorporate N-phenylimidazole scaffolds. This reagent provides a direct route to elaborate the phenyl ring with functional groups designed to enhance binding affinity and selectivity.[4]
Section 4: Safety and Handling
As a reactive chemical intermediate, 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride must be handled with appropriate precautions.
GHS Hazard Classification
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation | [1] |
| H318 / H319 | Causes serious eye damage / irritation | [1] |
| H335 | May cause respiratory irritation | [1][7] |
Safe Handling Protocol
This protocol ensures minimal exposure and safe use within a laboratory setting.
-
Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection: Wear a flame-retardant lab coat. Ensure sleeves are buttoned and shoes are closed-toed.
-
-
Handling Procedures:
-
Spill Response:
-
In case of a small spill, cordon off the area.
-
Wearing appropriate PPE, carefully sweep up the solid material using a dustpan and brush, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1]
Conclusion
1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a valuable and highly reactive building block for chemical synthesis. Its dual functionality—a biologically relevant imidazole core and an electrophilic chloromethyl group—provides a straightforward entry point for the creation of diverse and complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in advancing drug discovery and materials science research.
References
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1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2). PubChemLite. [Link]
-
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. The Royal Society of Chemistry. [Link]
-
Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). ResearchGate. [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]
-
Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed, National Center for Biotechnology Information. [Link]
Sources
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